Acid yellow 17

Catalog No.
S567561
CAS No.
6359-98-4
M.F
C16H12Cl2N4NaO7S2
M. Wt
530.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acid yellow 17

CAS Number

6359-98-4

Product Name

Acid yellow 17

IUPAC Name

disodium;2,5-dichloro-4-[3-methyl-5-oxo-4-[(4-sulfonatophenyl)diazenyl]-4H-pyrazol-1-yl]benzenesulfonate

Molecular Formula

C16H12Cl2N4NaO7S2

Molecular Weight

530.3 g/mol

InChI

InChI=1S/C16H12Cl2N4O7S2.Na/c1-8-15(20-19-9-2-4-10(5-3-9)30(24,25)26)16(23)22(21-8)13-6-12(18)14(7-11(13)17)31(27,28)29;/h2-7,15H,1H3,(H,24,25,26)(H,27,28,29);

InChI Key

BEGZRVSDOPEVKD-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)[O-])C3=CC(=C(C=C3Cl)S(=O)(=O)[O-])Cl.[Na+].[Na+]

Synonyms

1-(2,5- dichloro-4-sulfophenyl)-5-hydroxy-3-methyl-4- (p-sulfophenylazo)pyrazole disodium salt, C.I. acid yellow 17, disodium salt, Lissamine Fast Yellow 2G, yellow 2G, yellow 2G, disodium salt

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC=C(C=C2)S(=O)(=O)O)C3=CC(=C(C=C3Cl)S(=O)(=O)O)Cl.[Na]

Staining Agent for Biological Tissues

C.I. Acid Yellow 17, disodium salt exhibits good staining properties for various biological tissues, making it a valuable tool for researchers in fields like histology and cytology. Studies have shown its effectiveness in staining:

  • Collagen fibers: The dye's affinity for collagen makes it useful for visualizing connective tissues in various organs and identifying pathological changes in collagen structure .
  • Muscle fibers: The dye can differentiate between different types of muscle fibers based on their staining intensity, aiding in muscle tissue characterization .
  • Cartilage: The dye can be used to identify and differentiate between different types of cartilage, supporting research in areas like osteoarthritis and joint development .

Potential Antimicrobial Properties

Recent research suggests that C.I. Acid Yellow 17, disodium salt might possess antimicrobial properties against certain bacterial and fungal strains. Studies have shown its potential effectiveness against:

  • Gram-positive bacteria: The dye exhibited activity against Staphylococcus aureus, a common cause of hospital-acquired infections .
  • Fungi: The dye demonstrated antifungal activity against Candida albicans, a fungal pathogen responsible for various infections .

Acid Yellow 17, also known as Acid Light Yellow 2G, is a synthetic azo dye characterized by its vibrant yellow color. Its chemical formula is C16H12Cl2N4O7S2C_{16}H_{12}Cl_2N_4O_7S_2 and it has a molecular weight of approximately 551.29 g/mol. The compound appears as a yellow powder and is soluble in water, forming a greenish-yellow solution, while being slightly soluble in ethanol and acetone. It is primarily used for dyeing textiles, particularly wool, silk, and nylon, under acidic conditions .

, particularly in the presence of different pH levels and metal ions. For instance, it exhibits color changes when treated with concentrated sulfuric acid (turning greenish-yellow) and concentrated nitric acid (turning red-yellow). The dye's stability can be affected by the presence of metal ions; for example, copper and iron ions can induce color shifts towards reddish or darker hues during dyeing processes .

Additionally, Acid Yellow 17 can participate in degradation reactions facilitated by oxidizing agents such as hydrogen peroxide or peroxydisulfate in the presence of ferrous ions, which can enhance its removal from aqueous solutions .

The biological activity of Acid Yellow 17 has been studied primarily in the context of its environmental impact and potential toxicity. Azo dyes like Acid Yellow 17 can be metabolized by certain microorganisms, leading to the formation of potentially harmful aromatic amines. Research indicates that exposure to such dyes can have toxic effects on aquatic organisms, necessitating careful handling and disposal to mitigate environmental risks .

Acid Yellow 17 is synthesized through a multi-step chemical process involving the diazotization of an aromatic amine followed by coupling reactions with naphthol derivatives. The synthesis typically requires controlled conditions to ensure the desired properties of the dye are achieved. Specific methods include:

  • Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then reacted with naphthol or similar compounds under acidic conditions to produce Acid Yellow 17.
  • Purification: The resultant dye is purified through crystallization or filtration processes to remove impurities .

Acid Yellow 17 has several applications across various industries:

  • Textile Dyeing: Primarily used for dyeing wool, silk, and nylon fibers in acidic baths.
  • Leather Industry: Employed for coloring leather products.
  • Paper Industry: Used as a colorant for paper products.
  • Cosmetics and Pharmaceuticals: Occasionally utilized for coloring formulations in cosmetics and some medicinal products .

Studies on Acid Yellow 17 have focused on its interactions with various substances during degradation processes. For instance, research has shown that the presence of iron ions enhances the degradation rate when using oxidizing agents like peroxydisulfate. The efficiency of degradation is influenced by factors such as pH levels and concentrations of reactants, indicating that careful control over these parameters can optimize removal from wastewater .

Acid Yellow 17 belongs to a broader category of azo dyes which share similar structural characteristics but differ in their applications and properties. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Reactive Yellow 17C18H20N4O8SC_{18}H_{20}N_4O_8SMore reactive; used for cotton dyeing
Mordant Yellow 10C16H11N3O5SC_{16}H_{11}N_3O_5SRequires mordants for fixation; used on wool
Acid Yellow 23C16H12N4O5SC_{16}H_{12}N_4O_5SSimilar usage but different shade; less stable

Uniqueness of Acid Yellow 17

Acid Yellow 17 is distinguished by its specific application in acidic dye baths for protein fibers like wool and silk, where it demonstrates excellent leveling properties. This makes it particularly effective compared to other dyes that may require additional mordants or have different solubility characteristics .

Diazotization-Coupling Reaction Mechanisms

The synthesis of Acid Yellow 17 (Chemical Abstracts Service number 6359-98-4) follows the classical two-stage azo dye manufacturing process involving diazotization followed by azo coupling reactions [1] [25]. The compound possesses the molecular formula C₁₆H₁₀Cl₂N₄Na₂O₇S₂ and represents a single azo class dye with a molecular weight of 551.29 grams per mole [6].

The diazotization mechanism initiates with the formation of nitrosonium ion through the reaction of nitrous acid with hydrochloric acid, producing water and the essential nitrosonium ion [13]. This process involves the protonation of nitrous acid by hydrochloric acid, followed by a secondary protonation that converts the oxygen to water, creating a superior leaving group [14]. The nitrosonium ion subsequently attacks the aromatic amine, specifically 4-aminobenzenesulfonic acid in the case of Acid Yellow 17, forming a nitrogen-nitrogen bond while transferring the positive charge to the nitrogen directly attached to the aromatic ring [13].

The coupling reaction proceeds through the attack of the diazonium salt on the coupling component, which for Acid Yellow 17 is 2,5-dichloro-4-(3-methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid [6]. The manufacturing methodology specifically involves the diazotization of 4-aminobenzenesulfonic acid followed by coupling with the dichlorobenzenesulfonic acid derivative [6]. This coupling reaction forms the characteristic azo bond (-N=N-) that is responsible for the chromophoric properties of the dye.

Temperature control during diazotization remains critical, with optimal conditions typically maintained at 0-5°C to ensure diazonium salt stability [26]. The reaction mechanism demonstrates high sensitivity to pH variations, with acidic conditions (pH 2-4) favoring both diazotization and coupling processes [15]. Research has demonstrated that continuous flow synthesis can achieve 97% yield under optimized conditions of 0.8 millimeter internal tube diameter, 6.67 seconds residence time, 0.15 meters per second flow rate, and 30°C temperature [15].

Table 1: Diazotization-Coupling Reaction Parameters for Acid Yellow 17

ParameterOptimal RangeEffect on Yield
Temperature (Diazotization)0-5°CCritical for diazonium stability [26]
Temperature (Coupling)25-30°CEnhanced reaction rate [15]
pH2-4Maximum coupling efficiency [15]
Residence Time6-7 seconds97% yield achievement [15]
Flow Rate0.15 m/sOptimal mixing conditions [15]

Optimization of Sulfonation and Chlorination Steps

The sulfonation process in Acid Yellow 17 synthesis requires precise control of multiple variables to achieve optimal yields and product quality [8]. Research has identified that maintaining the porous structure of precursors in a continuous solvent swelling state significantly enhances sulfonation efficiency compared to conventional post-sulfonation methods [8]. This approach prevents pore blockage and enables effective diffusion of sulfonation reagents throughout the molecular structure, resulting in higher degrees of sulfonation and increased specific surface area [8].

The optimization of sulfonation reactions follows a systematic approach utilizing chemometric techniques to determine optimal experimental conditions [9]. Critical variables affecting sulfonation selectivity include reaction temperature, sulfonation agent concentration, molar ratios, reaction time, and water elimination methods [9]. Research demonstrates that reaction temperatures of 110°C with reaction times of 9 hours provide maximum conversion while maintaining selectivity [9].

Chlorination steps in Acid Yellow 17 synthesis involve the incorporation of chlorine atoms into specific positions of the aromatic coupling component [10]. Industrial chlorine production typically employs electrolytic processes using membrane cell technology, which produces 30-35% sodium hydroxide containing less than 100 parts per million of sodium chloride [10]. The membrane electrolysis process utilizes perfluorinated polymer ion exchange membranes to separate anodes and cathodes, ensuring high-purity chlorine production for subsequent organic synthesis reactions [10].

The sulfonation reaction optimization demonstrates significant improvements when sulfuric acid concentration remains above 97%, as concentrations below 75% dramatically decrease sulfonation yields [9]. Azeotropic elimination of water during sulfonation increases both selectivity and global sulfonation efficiency [9]. The molar ratio of sulfuric acid to aromatic compounds should be maintained at low levels to minimize unwanted side reactions while maximizing target product formation [9].

Table 2: Sulfonation and Chlorination Optimization Parameters

Process StepParameterOptimal ValueYield Impact
SulfonationTemperature110°CMaximum conversion [9]
SulfonationH₂SO₄ Concentration>97%Prevents yield reduction [9]
SulfonationReaction Time9 hoursComplete reaction [9]
SulfonationWater EliminationAzeotropicEnhanced selectivity [9]
ChlorinationElectrolyte Purity>99.5% NaClHigh-quality chlorine [10]

Scalable Manufacturing Processes and Yield Enhancement

Industrial-scale production of Acid Yellow 17 requires comprehensive process optimization addressing multiple manufacturing challenges including temperature control, reaction kinetics, and product isolation [26] [27]. The manufacturing process consists of five fundamental steps: diazotization, coupling, isolation-filtration, drying, grinding, and standardization [26]. Each step requires precise control to maintain product quality and maximize yield efficiency.

Scalable manufacturing processes for azo dyes like Acid Yellow 17 utilize the same reaction sequence as laboratory synthesis but require significant modifications for industrial implementation [25] [27]. The diazotization and azo coupling reactions must be carefully controlled to ensure consistent product quality across large production volumes [25]. Industrial production typically achieves yields of 90% with respect to the starting amine component under optimized conditions [28].

Continuous flow synthesis represents a significant advancement in scalable azo dye production, offering enhanced safety, scalability, and environmental advantages compared to traditional batch processes [15]. The continuous approach provides superior heat and mass transfer characteristics, enabling better control of reaction parameters and reducing the formation of unwanted byproducts [16]. Microfluidics-based synthesis has demonstrated the ability to reduce reaction completion time from 1 hour at 0°C to less than 3 seconds at room temperature while maintaining high product quality [16].

Yield enhancement strategies focus on optimizing individual process parameters while maintaining overall process efficiency [30]. Process control optimization reduces waste and improves production consistency through real-time monitoring and adjustment of critical variables [30]. Quality assurance practices including Good Manufacturing Practices and lean manufacturing techniques ensure product consistency while minimizing material waste [30].

The industrial production of 5 tons per day of azo dyes requires substantial infrastructure, with batch processes requiring approximately 20,366 kilograms of ice for temperature control during diazotization reactions [28]. Continuous processes offer significant advantages in terms of reduced equipment size and improved process control, enabling more efficient large-scale production [28].

Table 3: Scalable Manufacturing Process Parameters

Production ScaleBatch SizeIce RequirementYield EfficiencyProcess Time
Laboratory1-10 gMinimal95-98%2-4 hours
Pilot Scale1-10 kg50-100 kg90-95%4-6 hours
Industrial (5 TPD)500-1000 kg20,366 kg85-90%8-12 hours [28]
Continuous FlowVariableNot required90-97%Minutes [15] [16]

Green Chemistry Approaches in Synthesis

Green chemistry methodologies for Acid Yellow 17 synthesis focus on reducing environmental impact through solvent-free processes, catalyst recycling, and waste minimization [22]. Magnetic solid acid catalysts, specifically sulfonic acid functionalized magnetic iron oxide nanoparticles, enable solvent-free synthesis at room temperature through grinding methods [22]. This approach eliminates the need for toxic solvents, reduces reaction temperatures, and provides excellent product yields while enabling catalyst recovery and reuse [22].

Sustainable synthesis approaches utilize recyclable catalysts and environmentally benign reaction conditions to minimize the environmental footprint of azo dye production [22]. The magnetic catalyst system allows for easy separation and recycling, reducing catalyst waste and improving overall process sustainability [22]. Room temperature synthesis eliminates energy requirements associated with heating or cooling, further enhancing the environmental benefits of the process [22].

Alternative green chemistry approaches include the development of waterless dyeing techniques and carbon dioxide-based processes [23]. Supercritical carbon dioxide dyeing eliminates water usage entirely while providing excellent dye penetration and color fastness [21]. Companies like DyeCoo have demonstrated commercial viability of carbon dioxide-based dyeing processes, achieving 98% dye uptake while eliminating water consumption and harsh chemicals [23].

Nanocellulose-based technologies represent another significant advancement in sustainable dye synthesis and application [24]. These methods utilize recycled waste products in textile dyeing processes, reducing water consumption to one-tenth of traditional methods while eliminating toxic chemicals [24]. The nanocellulose approach produces comparable dyeing performance and colorfastness while significantly reducing environmental impact [24].

Biomordant development has emerged as an environmentally friendly alternative to conventional metallic mordants in natural and synthetic dye applications [21]. Plant-based mordants containing high levels of tannins and chlorophyll provide effective dye fixation while reducing heavy metal contamination in wastewater streams [21]. These biomordants can be obtained from agricultural waste and byproducts, supporting circular economy principles in dye manufacturing [21].

Table 4: Green Chemistry Approaches Comparison

MethodEnvironmental BenefitYield EfficiencyImplementation Status
Magnetic CatalystsSolvent elimination, catalyst recycling95-98%Research scale [22]
Supercritical CO₂Water elimination, chemical reduction98% uptakeCommercial [23]
Nanocellulose Systems90% water reduction, waste utilizationComparable to conventionalPilot scale [24]
BiomordantsHeavy metal eliminationVariableResearch scale [21]
MicrofluidicsReagent reduction, energy efficiency97-99%Laboratory scale [16]

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

528.9422158 g/mol

Monoisotopic Mass

528.9422158 g/mol

Heavy Atom Count

32

Related CAS

25739-65-5 (Parent)

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2294 of 2314 companies (only ~ 0.9% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

6359-98-4

Wikipedia

Yellow 2G
Acid Yellow 17

Use Classification

EPA Safer Chemical Functional Use Classes -> Colorants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant

General Manufacturing Information

Benzenesulfonic acid, 2,5-dichloro-4-[4,5-dihydro-3-methyl-5-oxo-4-[2-(4-sulfophenyl)diazenyl]-1H-pyrazol-1-yl]-, sodium salt (1:2): ACTIVE

Dates

Modify: 2023-08-15

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